Chloro(dipropyl)borane
Description
Chloro(dipropyl)borane, with the chemical formula (C₃H₇)₂BCl, is an organoboron compound characterized by a central boron atom bonded to two propyl groups and one chlorine atom. It serves as a versatile reagent in organometallic chemistry, particularly in the synthesis of fluxional compounds and allylboration reactions. Key properties include its reactivity as a Lewis acid and its role in dynamic molecular rearrangements. For instance, it is used to prepare cycloheptadienyl(di-n-propyl)borane, a compound exhibiting fluxional behavior confirmed by 2D EXSY NMR studies . This compound is typically synthesized via reactions involving lithium cycloheptadienide, yielding products in ~40% efficiency under controlled conditions .
Properties
CAS No. |
22086-53-9 |
|---|---|
Molecular Formula |
C6H14BCl |
Molecular Weight |
132.44 g/mol |
IUPAC Name |
chloro(dipropyl)borane |
InChI |
InChI=1S/C6H14BCl/c1-3-5-7(8)6-4-2/h3-6H2,1-2H3 |
InChI Key |
MWQYQXVOVIJDDH-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC)(CCC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloro(dipropyl)borane can be synthesized through the hydroboration of alkenes using borane reagents. One common method involves the reaction of borane-tetrahydrofuran (BH3·THF) with propene, followed by chlorination using thionyl chloride (SOCl2) to yield this compound. The reaction conditions typically require an inert atmosphere and low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Chloro(dipropyl)borane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) under basic conditions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Alkylboranes.
Substitution: Aminoboranes or alkoxyboranes.
Scientific Research Applications
Chloro(dipropyl)borane has diverse applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
Mechanism of Action
The mechanism of action of chloro(dipropyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows it to participate in various chemical reactions, such as hydroboration and cross-coupling reactions. The boron atom in this compound can form stable complexes with other molecules, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Boranes
Chloro(diisopropylamino)borane
- Structure : (iPr₂N)BCl (vs. (C₃H₇)₂BCl in chloro(dipropyl)borane).
- Reactivity: The replacement of propyl groups with diisopropylamino substituents enhances steric hindrance and reduces Lewis acidity, making it less reactive in allylation but suitable for stabilizing intermediates in coordination chemistry .
- Synthesis: Prepared by reacting 2,4,6-trichloroborazine with chloro(diisopropylamino)borane in toluene, followed by refluxing .
- Stability: Less air-sensitive compared to allylboranes due to the electron-donating amino group .
Tris-(3-chloropropyl)-borane
- Structure : B(C₃H₆Cl)₃ (vs. two propyl groups in this compound).
- Reactivity : The presence of three chloropropyl groups increases electrophilicity, favoring halogenation and cross-coupling reactions. Synthesized via reaction of 3-chloropropene with diborane .
- Applications : Primarily used in halogenation cascades, unlike this compound, which is employed in fluxional systems .
Allyl(dipropyl)borane
- Structure : (C₃H₇)₂B-CH₂CH=CH₂.
- Reactivity: Utilized in allylboration of aromatic nitrogen heterocycles (e.g., quinoline) to form stable monoallylated products (e.g., 2-allyl-1,2-dihydroquinoline) .
- Stability: Derivatives remain stable up to 100°C under nitrogen but isomerize at higher temperatures (e.g., 170°C for 2 hours to form 2-propylquinoline) .
Comparative Data Tables
Reactivity and Stability Analysis
- Lewis Acidity: this compound’s Lewis acidity is intermediate between chloro(diisopropylamino)borane (weaker due to amino groups) and tris-(3-chloropropyl)-borane (stronger due to electron-withdrawing Cl) .
- Thermal Stability : Allyl(dipropyl)borane derivatives decompose at 170°C, whereas this compound remains stable under similar conditions, highlighting the impact of substituents .
- Air Sensitivity : Allylboranes (e.g., 5-allyl-5,6-dihydrophenanthridine) are highly air-sensitive, whereas this compound is less so due to saturated alkyl groups .
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